![molecular formula C17H15N3O3S B2741698 (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 305852-44-2](/img/structure/B2741698.png)
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, also known as NPE-TAZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has a nitrophenyl and phenylimino group attached to its structure.
Scientific Research Applications
Catalytic Applications
Mono and dinuclear M2+ chelates, derived from similar thiazole compounds, have been studied as catalysts for the hydrolysis of organophosphate triesters. These complexes facilitate the breakdown of organophosphates, suggesting potential applications in environmental remediation and detoxification processes (Clewley, Ślebocka-tilk, & Brown, 1989).
Synthesis and Characterization
The synthesis and spectral characterization of thiazole-phenol complexes with zinc(II) ions demonstrate the versatility of thiazole compounds in forming stable metal complexes. These complexes have been studied for their solvent effects on complexation, indicating their potential utility in designing novel coordination compounds with specific properties (Tavman, 2006).
Mechanistic Studies
Investigations into the kinetics and mechanisms of reactions involving thiazole derivatives offer insights into their reactivity. For example, the study of the pyridinolysis of S-4-nitrophenyl thiobenzoates in aqueous ethanol has provided valuable information on reaction mechanisms, potentially guiding the development of new synthetic methodologies (Castro et al., 2004).
Photophysical Properties
Thiazole-containing metallo phthalocyanines have been synthesized and their photophysical properties explored. These compounds exhibit fluorescence quenching with benzoquinone, highlighting their potential applications in sensors and photovoltaic devices (Yenilmez, Sevim, & Bayır, 2013).
Antibacterial Activity
Novel thiazolidin-4-one derivatives, synthesized via ultrasound-assisted methods, have demonstrated significant antibacterial activity. This highlights the potential of thiazole derivatives in the development of new antimicrobial agents (Kerru et al., 2020).
properties
IUPAC Name |
2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVUUDOKHUMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol |
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